molecular formula C8H11NO2S B12538892 carbonothioic O,S-acid;2-methylaniline CAS No. 821783-52-2

carbonothioic O,S-acid;2-methylaniline

Cat. No.: B12538892
CAS No.: 821783-52-2
M. Wt: 185.25 g/mol
InChI Key: JSHLTXZFTBWSIV-UHFFFAOYSA-N
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Description

Carbonothioic O,S-acid;2-methylaniline: is a compound that combines the properties of carbonothioic O,S-acid and 2-methylaniline. Carbonothioic O,S-acid is a type of carbonothioic acid, which is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonothioic O,S-acid;2-methylaniline typically involves the reaction of carbonothioic O,S-acid with 2-methylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbonothioic O,S-acid;2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbonothioic O,S-acid;2-methylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbonothioic O,S-acid;2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its aromatic amine group can participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonothioic O,S-acid;2-methylaniline is unique due to its combination of carbonothioic O,S-acid and 2-methylaniline, which imparts distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its individual components .

Properties

CAS No.

821783-52-2

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

carbonothioic O,S-acid;2-methylaniline

InChI

InChI=1S/C7H9N.CH2O2S/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;4H,(H,2,3)

InChI Key

JSHLTXZFTBWSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N.C(=O)(O)S

Origin of Product

United States

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